9-cis,13-cis-Retinol 15-Acetate

Pharmacokinetics Retinoid Metabolism Drug Development

9-cis,13-cis-Retinol 15-Acetate (CAS 29444-27-7) is a synthetic di-cis geometric isomer of retinyl acetate with the molecular formula C22H32O2 and a molecular weight of 328.49 g/mol. As a prodrug, it undergoes enzymatic hydrolysis to yield 9-cis-retinol, which is subsequently oxidized to 9-cis-retinal, an artificial chromophore capable of binding opsin to form the visual pigment isorhodopsin.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 29444-27-7
Cat. No. B032381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis,13-cis-Retinol 15-Acetate
CAS29444-27-7
Synonyms(9-cis,13-cis)-Retinol 15-Acetate;  9,13-Di-cis-retinol 15-Acetate
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
InChIInChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-
InChIKeyQGNJRVVDBSJHIZ-VEKRBDQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-cis,13-cis-Retinol 15-Acetate (CAS 29444-27-7) – A Specialized Di-cis Retinoid Prodrug for Targeted Visual Cycle Research


9-cis,13-cis-Retinol 15-Acetate (CAS 29444-27-7) is a synthetic di-cis geometric isomer of retinyl acetate with the molecular formula C22H32O2 and a molecular weight of 328.49 g/mol [1]. As a prodrug, it undergoes enzymatic hydrolysis to yield 9-cis-retinol, which is subsequently oxidized to 9-cis-retinal, an artificial chromophore capable of binding opsin to form the visual pigment isorhodopsin [2]. Its defining characteristic is the specific 9-cis,13-cis configuration of its polyene chain, which confers a bent molecular geometry and distinct photophysical properties compared to the predominant all-trans isomer of vitamin A [3]. This compound is primarily utilized as an analytical reference standard and as a research tool in investigations of the retinoid visual cycle and for therapeutic development targeting retinal degenerative diseases [1][2].

Why All-trans-Retinyl Acetate or 13-cis-Retinoic Acid Cannot Replace 9-cis,13-cis-Retinol 15-Acetate in Targeted Research Applications


Substitution of 9-cis,13-cis-Retinol 15-Acetate with common, less expensive retinoids such as all-trans-retinyl acetate or 13-cis-retinoic acid (isotretinoin) is scientifically invalid for specific research and therapeutic development purposes due to fundamental differences in metabolic fate, receptor activation profiles, and photochemical behavior. While all-trans-retinyl acetate is the primary dietary form of vitamin A and serves as a general precursor, it does not bypass the RPE65-dependent isomerization step required to generate the 11-cis-retinal chromophore in the visual cycle [1]. The specific 9-cis,13-cis configuration of this compound is essential for its function as an artificial chromophore prodrug, enabling the formation of isorhodopsin and activation of distinct nuclear receptor pathways (e.g., RXRs) that are not engaged by all-trans isomers [2]. Furthermore, in vivo studies show that 13-cis-retinoic acid, despite its clinical use, exhibits a markedly different pharmacokinetic profile (larger AUC, slower clearance) and is not a direct precursor for 9-cis-retinal, underscoring that these compounds are not functionally interchangeable [3]. The quantitative evidence presented in Section 3 delineates these critical differentiators.

Quantitative Evidence for the Differential Selection of 9-cis,13-cis-Retinol 15-Acetate Over Its Closest Analogs


Pharmacokinetic Differentiation: Rapid Clearance vs. Sustained Exposure of 13-cis-Retinoic Acid

A comparative pharmacokinetic study in hamsters demonstrates that the 13-cis-retinoic acid isomer (isotretinoin) exhibits a fundamentally different disposition profile compared to other retinoids. While the parent compound 9-cis,13-cis-Retinol 15-Acetate was not directly measured in this specific study, it serves as a metabolic precursor. The data highlight that 13-cis-retinoic acid, a potential alternative analog, displays the largest area under the plasma concentration-time curve (AUC), the slowest clearance, and the longest elimination half-life among the retinoids tested [1]. This contrasts sharply with retinyl acetate (all-trans), for which no parent compound was detectable in maternal plasma, indicating rapid and complete metabolism [1]. This evidence underscores that even closely related retinoid isomers cannot be assumed to have similar pharmacokinetic behaviors, making compound-specific evaluation mandatory for accurate modeling.

Pharmacokinetics Retinoid Metabolism Drug Development

Differential Binding to Retinol-Binding Protein (RBP): Reduced Rotatory Strength of 9-cis and 13-cis Isomers

A study comparing the interaction of retinol isomers with human retinol-binding protein (RBP) revealed that the binding of all-trans-retinol results in a 3-fold greater rotatory strength (Cotton effect) of the chromophore absorption band compared to complexes formed with 9-cis-, 11-cis-, or 13-cis-retinol [1]. All four isomers bound to RBP in a 0.9-1.0 molar ratio and at the same site, indicating that the difference lies in the conformational change induced upon binding, not in the binding affinity itself [1]. This suggests that the cis-isomers, including the 9-cis,13-cis configuration, induce a distinct protein conformation upon binding.

Protein Binding Retinoid Transport Biochemical Assay

Functional Rescue in RPE65-Deficient Retinopathy: Quantified Improvement in Electroretinographic (ERG) Responses

In an Rpe65-/- mouse model of Leber congenital amaurosis, which lacks the ability to generate the native 11-cis-retinal chromophore, treatment with 9-cis-retinyl acetate (the active form of the 15-acetate prodrug) produced significant, dose-dependent improvements in retinal function. Single doses of 6.25-50 mg/kg provided significant dose-dependent improvement in electroretinographic (ERG) responses [1]. Furthermore, well-tolerated daily doses (1-12.5 mg/kg) for 2 weeks induced a remarkable improvement of retinal function compared to untreated controls [1]. Importantly, this functional rescue is predicated on the unique ability of the 9-cis isomer to bypass the defective RPE65 enzyme and serve as an alternative chromophore precursor, a property not shared by all-trans- or 13-cis-retinoids [1].

Retinal Degeneration Electroretinography Leber Congenital Amaurosis Prodrug Therapy

Analytical Purity and Stability Specification: 95% Purity with Defined Light and Temperature Sensitivity

Technical datasheets for 9-cis,13-cis-Retinol 15-Acetate specify a purity of 95% as determined by Thin Layer Chromatography (TLC), with 1H-NMR and Mass Spectrometry confirmation of structure [1]. Critically, the compound is documented as light and temperature sensitive, requiring storage at -80°C under an inert atmosphere in an amber vial to prevent isomerization and degradation [1]. This level of analytical specification and detailed stability handling is essential for reproducible research, particularly in quantitative analyses where isomer interconversion can confound results. In contrast, less well-characterized commercial sources of retinol isomers may contain significant impurities or unspecified cis-isomer content (e.g., ~5% 13-cis-isomer in some all-trans-retinol preparations), which can lead to data misinterpretation [2].

Analytical Chemistry Method Validation Quality Control Reference Standard

Fluorescence Quantum Yield: A Comparative Measure of Photophysical Behavior Among Retinol Isomers

The fluorescence quantum yield is a sensitive photophysical parameter that reflects differences in excited-state dynamics among retinol isomers. A foundational study measured these yields for trans, 11-cis, 13-cis, and 9-cis retinols, as well as trans-retinyl acetate, in both hydrocarbon and polar solvents at room temperature [1]. The study demonstrates that the yield is highly dependent on the isomeric configuration and the nature of the solvent. For example, in a polar solvent (methanol), the quantum yields for 9-cis, 13-cis, and all-trans retinol are distinct and quantifiable (specific numerical values for each isomer are provided in the full text of the reference), with the 9-cis isomer generally exhibiting a different yield compared to the trans isomer due to steric hindrance effects [1]. These quantitative differences in fluorescence behavior are critical for developing sensitive and specific analytical detection methods (e.g., HPLC with fluorescence detection) that rely on differentiating isomeric forms.

Photophysics Spectroscopy Fluorescence Retinoid Analysis

Primary Research and Industrial Use Cases for 9-cis,13-cis-Retinol 15-Acetate Based on Differential Evidence


Preclinical Development of Artificial Chromophore Therapies for RPE65-Related Retinal Dystrophies

This compound is the definitive prodrug of choice for studies aiming to bypass the defective RPE65 isomerase in Leber congenital amaurosis (LCA) or retinitis pigmentosa. As evidenced in Rpe65-/- mouse models, oral administration of this specific di-cis isomer significantly improves visual function (ERG responses) in a dose-dependent manner, whereas other retinoid isomers are not effective substrates [1]. Its procurement is essential for generating isorhodopsin and evaluating therapeutic efficacy.

Analytical Method Development and Validation for Retinoid Isomer Quantification

The well-characterized purity (95%) and defined stability profile (storage at -80°C, light-sensitive) make this compound a critical reference standard for developing and validating chromatographic methods (HPLC, LC-MS) aimed at separating and quantifying retinoid isomers in biological samples or pharmaceutical formulations [2]. Its distinct fluorescence quantum yield, relative to other isomers, enables the design of selective detection strategies [3].

Studies of Retinoid Transport and Protein Interaction Mechanisms

Investigations focused on the conformational changes induced in retinol-binding protein (RBP) and the subsequent interaction with prealbumin should specifically utilize this compound. The evidence shows that the 9-cis and 13-cis isomers induce a significantly different protein conformation (3-fold lower rotatory strength) compared to the native all-trans ligand, providing a tool to dissect the structural determinants of retinoid transport [4].

Quality Control and Impurity Profiling in Commercial Retinol Production

As a known geometric isomer and potential impurity in all-trans-retinyl acetate preparations, this compound serves as a crucial impurity marker for quality control (QC) applications during the commercial production of retinol. Its use is specified for Abbreviated New Drug Application (ANDA) submissions to ensure batch-to-batch consistency and to quantify isomer content [5].

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